molecular formula C19H7Cl5O3 B14139804 4,4',5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9'-xanthene] CAS No. 88924-57-6

4,4',5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9'-xanthene]

Cat. No.: B14139804
CAS No.: 88924-57-6
M. Wt: 460.5 g/mol
InChI Key: BVIPIMZKUSIPNT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9’-xanthene] typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4,4’,5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9’-xanthene] undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dechlorinated derivatives.

Scientific Research Applications

4,4’,5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9’-xanthene] has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4’,5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9’-xanthene] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1,3-Benzodioxole: A simpler structure with similar aromatic and ether groups.

    Xanthene: Shares the xanthene core structure but lacks the spiro and chlorinated features.

Uniqueness: 4,4’,5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9’-xanthene] is unique due to its multiple chlorine substitutions and spiro configuration, which confer distinct chemical and biological properties compared to its simpler analogs .

Properties

CAS No.

88924-57-6

Molecular Formula

C19H7Cl5O3

Molecular Weight

460.5 g/mol

IUPAC Name

4,4',5,6,7-pentachlorospiro[1,3-benzodioxole-2,9'-xanthene]

InChI

InChI=1S/C19H7Cl5O3/c20-10-6-3-5-9-16(10)25-11-7-2-1-4-8(11)19(9)26-17-14(23)12(21)13(22)15(24)18(17)27-19/h1-7H

InChI Key

BVIPIMZKUSIPNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3(C4=C(O2)C(=CC=C4)Cl)OC5=C(O3)C(=C(C(=C5Cl)Cl)Cl)Cl

Origin of Product

United States

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